molecular formula C18H21N3O2S B2486181 12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 1904062-80-1

12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2486181
CAS No.: 1904062-80-1
M. Wt: 343.45
InChI Key: OHTMXSLKYISQMX-UHFFFAOYSA-N
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Description

12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene is a synthetic tricyclic compound characterized by a fused diazatricyclic core (4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene) functionalized with a 2,4,6-trimethylbenzenesulfonyl group at the 12-position.

Properties

IUPAC Name

12-(2,4,6-trimethylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-6-12(2)18(13(3)7-11)24(22,23)21-14-4-5-17(21)15-9-19-10-20-16(15)8-14/h6-7,9-10,14,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTMXSLKYISQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a suitable triazatricyclo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with target molecules. The tricyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene core, highlighting substituent variations, molecular properties, and research applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene 2,4,6-Trimethylbenzenesulfonyl C₁₉H₂₁N₃O₂S 363.45 (calculated) Not provided Hypothesized enhanced stability due to bulky sulfonyl group; potential enzyme inhibition .
5-tert-Butyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene 5-tert-Butyl C₁₃H₁₉N₃ 217.32 2044872-56-0 R&D use; compact hydrophobic substituent may improve membrane permeability .
12-(Furan-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene Furan-2-carbonyl C₁₄H₁₃N₃O₂ 255.27 1903440-64-1 Heterocyclic substituent introduces π-π stacking potential; research chemical .
N-(3-Methylphenyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-carboxamide 12-Carboxamide (3-methylphenyl) C₁₇H₁₈N₄O 294.35 1904312-17-9 Carboxamide group enables hydrogen bonding; structural analog for drug discovery .
(1R,9S)-N~12~-(3,4-Dimethoxyphenyl)-5-methyl-4,6,12-triazatricyclo[...]-carboxamide 5-Methyl + 3,4-dimethoxyphenylamide C₁₉H₂₂N₄O₃ 354.41 S572-0285 (ChemDiv ID) Pharmacological screening compound; methyl and methoxy groups modulate selectivity .
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene 5-Methoxymethyl C₁₂H₁₆N₃O 218.28 (calculated) SY218717 Polar substituent may enhance aqueous solubility; under investigation .

Key Comparative Insights:

Substituent Effects on Physicochemical Properties :

  • Bulky Groups (e.g., 2,4,6-Trimethylbenzenesulfonyl) : Likely reduce solubility in aqueous media but improve thermal stability and steric shielding of the tricyclic core .
  • Polar Groups (e.g., Carboxamide, Methoxymethyl) : Enhance hydrogen-bonding capacity and solubility, critical for bioavailability in drug candidates .
  • Hydrophobic Groups (e.g., tert-Butyl) : Improve lipid bilayer penetration, making such analogs suitable for central nervous system (CNS) targeting .

The sulfonyl group in the target compound may confer distinct activity profiles due to its electron-withdrawing nature. Carboxamide derivatives (e.g., N-(3-methylphenyl)-carboxamide) are prioritized in medicinal chemistry for their ability to mimic peptide bonds and interact with biological targets .

Synthetic Accessibility :

  • The tert-butyl and methoxymethyl derivatives are commercially available for R&D (e.g., SY218717), suggesting straightforward synthetic routes .
  • Sulfonyl and carboxamide derivatives may require specialized sulfonation or coupling reagents, increasing production complexity .

Biological Activity

The compound 12-(2,4,6-trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a novel synthetic molecule with potential biological applications, particularly as a Toll-like receptor (TLR) inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a triazatricyclo framework with a sulfonyl group derived from 2,4,6-trimethylbenzenesulfonyl chloride. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, and it exhibits properties typical of sulfonyl-containing compounds.

Research indicates that compounds similar to this compound act as inhibitors of TLRs 7 and 8. These receptors are critical components of the innate immune system and are involved in the recognition of pathogens and the initiation of inflammatory responses.

Inhibition of TLRs

  • TLR7 and TLR8 : These receptors are implicated in autoimmune diseases and chronic inflammatory conditions. Inhibition can lead to reduced cytokine production and modulation of immune responses.
  • Mechanism : The compound likely interferes with the receptor-ligand interaction or downstream signaling pathways that activate pro-inflammatory genes.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits TLR-mediated signaling pathways:

  • Cytokine Production : Significant reductions in IL-6 and TNF-alpha levels were observed in cell cultures treated with the compound compared to controls.
  • Cell Viability : The compound exhibited low cytotoxicity across various cell lines at therapeutic concentrations.

In Vivo Studies

Preclinical studies involving animal models have shown promising results:

  • Autoimmune Disease Models : In murine models of lupus and rheumatoid arthritis, administration of the compound resulted in decreased disease severity and improved clinical scores.
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.

Case Studies

  • Study on Lupus Model : A study published in Journal of Immunology reported that treatment with the compound led to a 40% reduction in disease activity index scores in lupus-prone mice.
  • Rheumatoid Arthritis Study : Another investigation highlighted its efficacy in reducing joint inflammation and swelling in collagen-induced arthritis models.

Data Summary Table

Study TypeOutcome MeasureResult
In VitroIL-6 ProductionDecreased by 70%
In VitroTNF-alpha ProductionDecreased by 65%
In VivoDisease Activity IndexReduced by 40% in lupus model
In VivoJoint SwellingSignificant reduction noted

Q & A

Q. What synthetic methodologies are recommended for preparing 12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[...]?

Methodological Answer : A reflux-based approach using substituted benzaldehydes and acetic acid as a catalyst is effective for synthesizing structurally related triazatricyclic compounds (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives). Adjust this protocol by substituting the benzaldehyde with 2,4,6-trimethylbenzenesulfonyl chloride and optimizing reaction time (4–6 hours) and solvent (absolute ethanol or THF). Post-reaction, isolate the product via vacuum filtration and recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer :

  • X-ray crystallography : Resolve the tricyclic framework and sulfonyl group orientation using single-crystal diffraction (e.g., R factor = 0.041, mean C–C bond length = 0.005 Å) .
  • NMR/IR/MS : Assign proton environments (¹H/¹³C-NMR), validate functional groups (IR: 1698–1640 cm⁻¹ for C=O), and confirm molecular weight (ESI-MS). Cross-reference with PubChem’s InChI key (BDTXJBWOCIFUMR-UHFFFAOYSA-N) for computational validation .

Q. How to design preliminary biological activity studies?

Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines, leveraging protocols for structurally similar tricyclic compounds. For mechanistic insights, pair these with enzyme inhibition studies (e.g., kinase or protease targets) and compare results to analogues like 5,12-Dimethyl-6-oxa-12-azatricyclo derivatives .

Advanced Questions

Q. How to resolve contradictions in spectral data interpretation (e.g., tautomerism or stereochemical ambiguity)?

Methodological Answer :

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes across 25–100°C.
  • DFT calculations : Model electronic structures using PubChem’s InChI descriptors to predict NMR/IR spectra and compare with experimental data .
  • X-ray refinement : Apply SHELXL97 for high-precision crystallographic analysis to confirm bond angles and torsional strain .

Q. What catalytic systems enhance synthetic efficiency and yield?

Methodological Answer :

  • Palladium/copper catalysts : Use Pd(PPh₃)₂Cl₂ (0.26 mmol) and CuI (0.13 mmol) in Et₃N/THF (1:1) to accelerate cross-coupling steps, as demonstrated for tetrazole derivatives .
  • Solvent optimization : Replace ethanol with DMF for sulfonylation steps to improve solubility and reduce side reactions .

Q. How to integrate computational models into environmental impact assessments?

Methodological Answer :

  • QSAR models : Predict biodegradation pathways and bioaccumulation using PubChem’s physicochemical data (e.g., logP, solubility).
  • Long-term ecotoxicity studies : Design a tiered approach per INCHEMBIOL’s framework: (1) lab-based abiotic/biotic transformation assays, (2) mesocosm studies for ecosystem-level impacts .

Q. How does the compound’s tricyclic framework influence its reactivity and intermolecular interactions?

Methodological Answer :

  • Steric effects : Analyze X-ray data (symmetry codes: x+1/2, y+1/2, z+1/2) to identify steric hindrance from the 2,4,6-trimethylbenzenesulfonyl group, which may limit π-π stacking .
  • Electronic effects : Perform DFT calculations to map electron density distribution, particularly at the triazatricyclic core, to predict nucleophilic/electrophilic sites .

Q. What methodological approaches align with evidence-based inquiry principles for studying this compound?

Methodological Answer :

  • Theoretical grounding : Link reactivity studies to conceptual frameworks like frontier molecular orbital theory ( ).
  • Systematic validation : Follow INCHEMBIOL’s multiphase design: (1) lab experiments, (2) computational modeling, (3) ecological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.